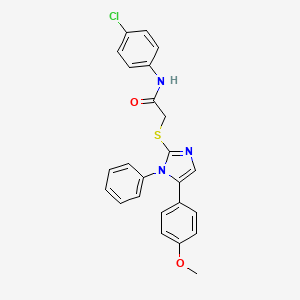
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes an imidazole ring and a thioacetamide moiety. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol, leading to the formation of the thioamide derivative. The synthesis process can be optimized using both traditional and microwave-assisted methods, which have been shown to enhance yield and reduce reaction times .
Chemical Formula
- Molecular Formula : C21H20ClN3OS
- Molecular Weight : 397.92 g/mol
Anticancer Properties
Research indicates that derivatives of imidazole, including this compound, exhibit potent anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity particularly against HeLa cells, suggesting its potential as an anticancer agent.
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death. Additionally, molecular docking studies suggest strong interactions with key proteins involved in cell cycle regulation and apoptosis .
Antiviral Activity
Emerging research has also highlighted the antiviral potential of imidazole derivatives. This compound has demonstrated inhibitory effects against various viral strains, including those responsible for hepatitis C virus (HCV) and HIV.
Table 2: Antiviral Activity
The effective concentration (EC50) values indicate the potency of the compound in inhibiting viral replication.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized several imidazole-based compounds, including this compound, and evaluated their anticancer properties through MTT assays. The results revealed that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines .
Study on Antiviral Properties
Another study investigated the antiviral efficacy of various imidazole derivatives against HCV. The findings indicated that this compound exhibited substantial inhibition of viral replication, suggesting its potential as a therapeutic candidate for treating viral infections .
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-5-3-2-4-6-20)31-16-23(29)27-19-11-9-18(25)10-12-19/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZRJVNCKQYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














